LANCL1 Gene Function in Human Cells: An In-depth Technical Guide
LANCL1 Gene Function in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LanC Like Glutathione (B108866) S-Transferase 1 (LANCL1) gene encodes a multifaceted protein implicated in a diverse array of cellular functions, ranging from metabolic regulation and oxidative stress response to neuronal signaling and development. Initially misidentified as a G-protein coupled receptor, LANCL1 is now recognized as a key player in several critical signaling pathways, acting as a glutathione S-transferase (GST), a binding protein for glutathione and abscisic acid (ABA), and an interaction partner for various signaling molecules. This technical guide provides a comprehensive overview of the current understanding of LANCL1 function in human cells, with a focus on its biochemical activities, involvement in signaling networks, and its emerging role as a potential therapeutic target. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts centered on this intriguing protein.
Introduction
LANCL1 is a peripheral membrane protein that is highly conserved across species and expressed in numerous human tissues, with particularly high levels in the brain and testes.[1][2] Its homology to bacterial LanC proteins, which are involved in the biosynthesis of lanthionine-containing antibiotics, initially suggested a role in peptide modification.[3] However, subsequent research has unveiled a much broader functional repertoire for LANCL1 in eukaryotic cells. This guide will delve into the core functions of LANCL1, presenting its known molecular interactions and the signaling pathways it modulates.
Biochemical Activities of LANCL1
LANCL1 exhibits several distinct biochemical activities that are central to its cellular functions. These include its enzymatic activity as a glutathione S-transferase and its ability to bind to key signaling molecules.
Glutathione S-Transferase (GST) Activity
LANCL1 functions as a glutathione S-transferase, an enzyme family crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[1][4] The primary substrate used to characterize this activity in vitro is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[1][4]
Table 1: Enzyme Kinetic Parameters for LANCL1 GST Activity
| Substrate | Km | kcat | Reference |
| 1-chloro-2,4-dinitrobenzene (CDNB) | Data not available | Data not available | [5] |
| Note: Specific kinetic parameters (Km and kcat) for human LANCL1 with CDNB are not yet well-documented in publicly available literature. |
Ligand Binding
LANCL1's function is also dictated by its ability to bind to specific ligands, which can allosterically regulate its activity or mediate its interaction with other proteins.
Table 2: Binding Affinities of LANCL1 for Key Ligands
| Ligand | Binding Affinity (Kd) | Method | Reference |
| Abscisic Acid (ABA) | 1.0 ± 0.4 µM | Equilibrium Binding | [6] |
| Glutathione (GSH) | 9.6 ± 0.6 µM | Isothermal Titration Calorimetry | [7] |
| Eps8 SH3 Domain | 0.6 µM | Surface Plasmon Resonance | [8] |
LANCL1 in Cellular Signaling
LANCL1 is a node in several critical signaling pathways, influencing cellular metabolism, survival, and stress responses.
Abscisic Acid (ABA) Signaling and the AMPK/PGC-1α/Sirt1 Axis
LANCL1 acts as a receptor for the plant hormone abscisic acid (ABA), which is also endogenously produced in mammals.[6] Upon ABA binding, LANCL1 activates the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)/sirtuin 1 (Sirt1) signaling pathway.[6][9] This pathway is a master regulator of energy metabolism, promoting glucose uptake and mitochondrial biogenesis.[6]
Interaction with Eps8 and Neuronal Signaling
LANCL1 interacts with the SH3 domain of the epidermal growth factor receptor pathway substrate 8 (Eps8), a protein involved in regulating actin dynamics and neurite outgrowth.[8] This interaction is crucial for nerve growth factor (NGF)-induced neuronal differentiation.
Role in Oxidative Stress Response
LANCL1 plays a significant role in protecting cells from oxidative stress.[10] Its glutathione S-transferase activity contributes to the detoxification of reactive oxygen species (ROS). Additionally, LANCL1 can modulate signaling pathways that influence cellular redox homeostasis.
Expression Profile of LANCL1
LANCL1 is ubiquitously expressed in human tissues, with notable enrichment in the brain and testis.[1][2] Its expression levels can be modulated by various stimuli, including neuronal activity and oxidative stress.[10]
Table 3: LANCL1 mRNA Expression in Selected Human Tissues (GTEx Data)
| Tissue | Median TPM (Transcripts Per Million) |
| Brain - Cerebellum | 85.6 |
| Brain - Cortex | 78.2 |
| Testis | 65.1 |
| Adrenal Gland | 45.9 |
| Heart - Atrial Appendage | 32.5 |
| Skeletal Muscle | 28.7 |
| Liver | 15.3 |
| Lung | 21.8 |
| Data sourced from the Genotype-Tissue Expression (GTEx) Portal. |
Table 4: LANCL1 Protein Expression in Selected Human Cell Lines
| Cell Line | Tissue of Origin | Expression Level | Reference |
| HeLa | Cervical Cancer | Detected | [11] |
| HEK293 | Embryonic Kidney | Detected | [11] |
| SH-SY5Y | Neuroblastoma | Detected | [12] |
| LAN-1 | Neuroblastoma | Detected | [2][13] |
| Expression levels are generally reported as detected/not detected based on proteomics data. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate LANCL1 function.
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the enzymatic activity of LANCL1 using the substrate CDNB.
Materials:
-
Cell lysate containing LANCL1 or purified recombinant LANCL1
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay cocktail by mixing the phosphate buffer, GSH solution, and CDNB solution in appropriate volumes. A typical reaction mixture might contain 1 mM GSH and 1 mM CDNB.[14]
-
Equilibrate the assay cocktail and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Add the cell lysate or purified LANCL1 to a cuvette containing the assay cocktail.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
The rate of increase in absorbance is proportional to the GST activity. Calculate the activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM-1 cm-1).[14]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to identify proteins that interact with LANCL1 in a cellular context.
Materials:
-
Cells expressing LANCL1 and its potential interacting partners
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody specific for LANCL1
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., lysis buffer or PBS with detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[15][16]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with the anti-LANCL1 antibody to allow the formation of antibody-antigen complexes.
-
Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.
Cellular Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate).
-
Treat cells with experimental compounds if applicable.
-
Prepare a working solution of DCFH-DA in serum-free medium or PBS (e.g., 10-20 µM).
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm), flow cytometer, or visualize by fluorescence microscopy. The fluorescence intensity is proportional to the amount of ROS that has oxidized DCFH to the fluorescent DCF.[6]
Conclusion and Future Directions
LANCL1 is a protein with a remarkably diverse functional profile, acting at the crossroads of cellular metabolism, signaling, and stress response. Its roles as a glutathione S-transferase, an ABA receptor, and an interaction partner for key signaling molecules underscore its importance in maintaining cellular homeostasis. The signaling pathways it modulates, particularly the AMPK/PGC-1α/Sirt1 axis, present exciting opportunities for therapeutic intervention in metabolic and neurodegenerative diseases.
Future research should focus on elucidating the precise molecular mechanisms by which LANCL1 exerts its various functions. A deeper understanding of its enzymatic kinetics with a broader range of substrates, the structural basis of its interactions with different binding partners, and the comprehensive identification of its downstream signaling targets will be crucial. Furthermore, the development of specific modulators of LANCL1 activity will be instrumental in validating its therapeutic potential and paving the way for novel drug discovery efforts. This in-depth technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of LANCL1 and harnessing its potential for human health.
References
- 1. uniprot.org [uniprot.org]
- 2. Cellosaurus cell line LA-N-1 (CVCL_1827) [cellosaurus.org]
- 3. LANCL1 LanC like glutathione S-transferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. abcam.cn [abcam.cn]
- 9. Brain tissue expression of LANCL1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcellular - LANCL1 - The Human Protein Atlas [proteinatlas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. LAN-1: a human neuroblastoma cell line with M1 and M3 muscarinic receptor subtypes coupled to intracellular Ca2+ elevation and lacking Ca2+ channels activated by membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assaygenie.com [assaygenie.com]
